Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride
Description
Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride (CAS: 1951441-29-4) is a pyrrolidine-based carbamate derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . Structurally, it features a benzyloxycarbonyl (Cbz) protecting group attached to the trans-4-methylpyrrolidin-3-ylamine scaffold. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and kinase inhibitors due to its rigid pyrrolidine ring, which enhances stereochemical control and target binding .
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-7-14-8-12(10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m0./s1 |
InChI Key |
BSMSBZLVNPGRCO-JGAZGGJJSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CNCC1NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted products with new functional groups.
Scientific Research Applications
Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride with structurally related carbamate derivatives, focusing on molecular properties, substituent effects, and synthetic utility:
Key Findings:
Ring Size and Rigidity :
- The pyrrolidine core in the target compound (5-membered ring) offers moderate conformational flexibility, balancing solubility and target binding .
- Piperidine analogs (6-membered rings, e.g., CAS 139062-98-9) exhibit greater lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
- Azetidine derivatives (4-membered rings, e.g., CAS 2007915-44-6) introduce high ring strain, enhancing reactivity and metabolic stability but complicating synthesis .
Substituent Effects :
- Fluorine substitution (e.g., in cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate) increases electronegativity and metabolic resistance, making it suitable for prolonged-action drugs .
- Bicyclic systems (e.g., 3-azabicyclo[4.1.0]heptane) restrict conformational freedom, improving selectivity for enzyme active sites .
Synthetic Utility: The Cbz group in the target compound facilitates easy deprotection under mild hydrogenolysis conditions, enabling efficient downstream functionalization . tert-Butyl-protected analogs (e.g., CAS 2007915-44-6) require stronger acidic conditions for deprotection, limiting compatibility with acid-sensitive intermediates .
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